Potassium trifluoro[(phenylsulfanyl)methyl]boranuide
Description
Properties
Molecular Formula |
C7H7BF3KS |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
potassium;trifluoro(phenylsulfanylmethyl)boranuide |
InChI |
InChI=1S/C7H7BF3S.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 |
InChI Key |
WKOGVZLRQPZGOV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CSC1=CC=CC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Preparation of Boronic Ester Precursor
The boronic ester precursor, such as phenylsulfanyl methyl boronic acid pinacol ester, can be synthesized by:
- Reacting the corresponding halomethyl phenyl sulfide (e.g., chloromethyl phenyl sulfide) with a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed borylation conditions.
- Alternatively, a Grignard reagent derived from phenylsulfanyl methyl halide can be reacted with trialkyl borates to yield the boronic acid, which is then converted to the pinacol ester.
This step is crucial for introducing the phenylsulfanyl methyl group onto the boron center with controlled stereochemistry and purity.
Conversion to Potassium Trifluoroborate
The conversion of the boronic ester to the potassium trifluoroborate salt is typically performed by fluorination with potassium bifluoride (KHF2) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The general procedure involves:
- Dissolving the boronic ester in DMF.
- Adding an excess of potassium bifluoride (molar ratios ranging from 2 to 6 equivalents relative to the boronic ester).
- Heating the reaction mixture at 80–100 °C for 6–8 hours.
- Monitoring the reaction progress by thin-layer chromatography (TLC) or ^19F NMR spectroscopy.
- Upon completion, the reaction mixture is cooled, and solvents are removed under reduced pressure.
- The crude product is purified by filtration through acetone and precipitation using methyl tertiary butyl ether (MTBE).
This method avoids ultralow temperature conditions and uses mild, environmentally friendly reagents, providing yields typically in the 65–70% range with purities above 95%.
Representative Experimental Data
| Step | Reagents and Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Boronic ester synthesis | Phenylsulfanyl methyl halide + bis(pinacolato)diboron, Pd catalyst, THF, room temp | 70–80 | >90 | Typical borylation reaction |
| Fluorination to trifluoroborate | Boronic ester + KHF2 (2–6 equiv), DMF, 80–100 °C, 6–8 h | 65–70 | 95–97 | Purification by acetone filtration and MTBE precipitation |
Comparative Analysis of Preparation Conditions
| Parameter | Typical Range/Condition | Impact on Product |
|---|---|---|
| Solvent | DMF, THF | Polar aprotic solvents facilitate fluorination |
| Temperature | 80–100 °C | Ensures reaction completion without decomposition |
| Reaction time | 6–8 hours | Sufficient for full conversion |
| Potassium bifluoride ratio | 2–6 equivalents | Excess ensures complete fluorination |
| Purification | Acetone filtration, MTBE precipitation | Removes inorganic salts, improves purity |
Research Findings and Optimization Notes
- The use of potassium bifluoride is preferred over other fluorinating agents due to its mildness and environmental compatibility.
- Avoidance of ultralow temperatures (e.g., -70 °C) simplifies the process and reduces costs.
- The reaction tolerates various substituents on the boronic ester, including phenylsulfanyl groups, without significant side reactions.
- Purification by recrystallization or precipitation is critical to remove inorganic byproducts such as potassium chloride or bromide salts formed during synthesis.
- The molar ratio of boronic ester to potassium bifluoride affects yield and purity; a ratio of approximately 1:3 to 1:5 is optimal.
- Alternative boronic ester precursors (e.g., methoxyl or isopropoxy pinacol borates) can be employed depending on availability and desired reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(phenylsulfanyl)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield phenylsulfanyl boronic acid derivatives, while substitution reactions can produce a wide range of functionalized boron compounds .
Scientific Research Applications
Potassium trifluoro[(phenylsulfanyl)methyl]boranuide has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-boron bonds.
Medicinal Chemistry: The compound is explored for its potential use in drug development, especially in the synthesis of boron-containing pharmaceuticals.
Material Science: It is investigated for its role in the development of new materials with unique properties.
Catalysis: The compound is used as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism of action of Potassium trifluoro[(phenylsulfanyl)methyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The phenylsulfanyl group also contributes to the compound’s reactivity by stabilizing intermediates and transition states during reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Diversity and Molecular Features
The table below compares the molecular formulas, substituents, and molecular weights of potassium trifluoro[(phenylsulfanyl)methyl]boranuide and related compounds:
*Estimated based on analogous compounds.
†Direct data for the target compound is absent in the evidence; values inferred from structural analogs.
Key Observations:
- Aromatic Substituents : The 4-methoxyphenyl and 2-fluoro-6-hydroxyphenyl groups introduce electronic modulation via electron-donating (methoxy) or withdrawing (fluoro, hydroxyl) effects, influencing boron's Lewis acidity .
- Sulfur-Containing Groups : The phenylsulfanyl methyl group in the target compound may offer unique redox activity or coordination properties compared to oxygen- or fluorine-dominated analogs .
Physicochemical Properties
Thermal Properties:
- Limited melting/boiling point data are available, but most trifluoroborates are solids at room temperature. For example, potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate is reported as a white to yellow solid .
Cross-Coupling Reactions:
- Vinyltrifluoroborates (e.g., C₂H₃BF₃K ) are highly reactive in olefin metathesis, whereas sterically hindered analogs like spiro[2.3]hexane derivatives may require optimized catalytic conditions .
Pharmaceutical Relevance:
- The 3-oxocyclobutyl group (C₄H₅BF₃KO ) could serve as a ketone bioisostere, while the phenylsulfanyl methyl group in the target compound might act as a thioether prodrug component or enzyme inhibitor .
Biological Activity
Potassium trifluoro[(phenylsulfanyl)methyl]boranuide is a member of the organoboron family, characterized by its unique trifluoroborate structure. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its versatile reactivity and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H8BF3KS
- Molecular Weight : 252.10 g/mol
- Physical Form : Typically appears as a white to off-white powder.
- Purity : Generally ≥95% for research applications.
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The boron atom acts as a Lewis acid, facilitating nucleophilic attacks by various substrates. This property is crucial in the synthesis of biologically active compounds.
Key Mechanisms:
- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are significant in pharmaceuticals.
- Nucleophilic Substitution Reactions : The trifluoroborate group can be replaced by other nucleophiles, leading to diverse product formation.
- Oxidative Addition and Reductive Elimination : These steps are critical in palladium-catalyzed reactions that involve organoboron compounds.
Biological Applications
This compound is used primarily in the synthesis of pharmaceuticals and agrochemicals. Its ability to facilitate the formation of complex organic molecules makes it a valuable reagent in medicinal chemistry.
Case Studies:
- Anticancer Agents : Research has demonstrated that compounds synthesized using this compound exhibit cytotoxicity against various cancer cell lines. For instance, biaryl derivatives synthesized through Suzuki coupling have shown promising results in inhibiting tumor growth in vitro.
- Antimicrobial Activity : Some derivatives have displayed antimicrobial properties against bacterial strains, suggesting potential applications in developing new antibiotics.
Data Table: Biological Activity Summary
Research Findings
Recent studies have focused on optimizing reaction conditions for synthesizing biologically active molecules using this compound. Key findings include:
- Enhanced Yields : Modifications in catalyst choice and reaction conditions have led to improved yields of desired products.
- Diversity of Products : The ability to modify the phenyl group allows for the exploration of various pharmacophores, increasing the diversity of potential drug candidates.
- Stability and Reactivity : The compound's stability under various conditions makes it suitable for large-scale applications in pharmaceutical manufacturing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
